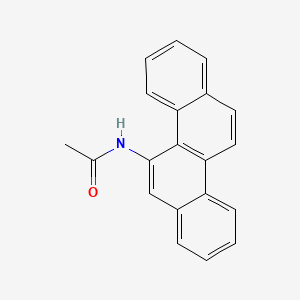

N-chrysen-5-ylacetamide

Description

N-Chrysen-5-ylacetamide is a polycyclic aromatic hydrocarbon (PAH)-derived acetamide featuring a chrysene moiety attached to the acetamide backbone via the 5-position. While direct experimental data on this compound are sparse in the provided evidence, its structural analogs—such as adamantyl-, nitrophenyl-, and cyano-substituted acetamides—offer insights into its likely physicochemical and functional characteristics. This article extrapolates from these analogs to provide a comparative analysis.

Properties

CAS No. |

34441-00-4 |

|---|---|

Molecular Formula |

C20H15NO |

Molecular Weight |

285.3 g/mol |

IUPAC Name |

N-chrysen-5-ylacetamide |

InChI |

InChI=1S/C20H15NO/c1-13(22)21-19-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)20(18)19/h2-12H,1H3,(H,21,22) |

InChI Key |

HPUXBARPFQMBHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-chrysen-5-ylacetamide typically involves the reaction of chrysin with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{Chrysin} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-chrysen-5-ylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

Substitution: this compound can undergo substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include quinones, amine derivatives, and various substituted acetamides .

Scientific Research Applications

N-chrysen-5-ylacetamide has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential anti-cancer and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: this compound is used in the development of new materials and chemical intermediates

Mechanism of Action

The mechanism of action of N-chrysen-5-ylacetamide involves its interaction with various molecular targets and pathways. It exerts its effects through:

Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.

Anti-cancer Activity: By inducing apoptosis and inhibiting cell proliferation in cancer cells

Comparison with Similar Compounds

Structural and Molecular Features

The substituent attached to the acetamide nitrogen critically influences molecular weight, solubility, and reactivity.

*Hypothetical calculation based on chrysene (C₁₈H₁₂) + acetamide (C₂H₅NO). †Estimated using chrysene molecular weight (228.29) + acetamide (59.07).

Key Observations :

Key Observations :

Physical and Chemical Properties

Substituents dictate stability, solubility, and reactivity.

Key Observations :

Key Observations :

- PAH-derived acetamides may pose carcinogenic risks, akin to chrysene itself .

- Nitro/cyano-substituted analogs require careful handling due to toxicity .

Biological Activity

N-chrysen-5-ylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and inflammation. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound is an acetamide derivative of chrysen, a polycyclic aromatic hydrocarbon. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

1. Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity. The compound has been studied for its ability to induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism involves the activation of caspases, which are critical in the apoptotic pathway.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | 3.3 | Apoptosis via caspase activation |

| This compound | MCF-7 | 4.2 | Apoptosis via caspase activation |

| Doxorubicin | MDA-MB-231 | 2.5 | DNA intercalation |

The above table summarizes the cytotoxic effects of this compound compared to the well-known chemotherapeutic agent doxorubicin, highlighting its potential as a lead compound for further development in oncology .

2. Anti-inflammatory Activity

This compound has also shown promise in reducing inflammation. The compound inhibits the production of pro-inflammatory cytokines and enzymes, which can be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound scavenges free radicals, thereby reducing oxidative stress .

- Apoptotic Induction : It triggers apoptosis in cancer cells through the activation of caspases .

- Cytokine Inhibition : It modulates inflammatory pathways by inhibiting cytokine production .

Case Studies and Research Findings

Several studies have investigated the effects of this compound and its analogs:

- Cytotoxicity Study : A study evaluated various chrysin derivatives, including this compound, for their antiproliferative effects against breast cancer cell lines. The findings indicated that modifications at specific positions on the chrysin structure significantly influenced cytotoxicity .

- Inflammation Model : In an animal model of inflammation induced by cyclophosphamide, this compound demonstrated protective effects against testicular toxicity, suggesting its potential role in mitigating side effects associated with chemotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.